Structural Differentiation: Linear N-Phenethyl Versus α-Methyl-Branched N-(1-Phenylethyl) Analog
The target compound bears a linear N-phenethyl group (–NH–CH2–CH2–Ph) at the C6 position, whereas the closest catalogued analog (CAS 1206997-91-2) incorporates an α-methyl-branched N-(1-phenylethyl) group (–NH–CH(CH3)–Ph). This single methyl insertion at the benzylic carbon introduces a chiral center, alters the conformational preferences of the phenethyl arm, and modifies the steric footprint within the kinase ATP-binding pocket [1]. In the broader pyrazolo[3,4-d]pyrimidine class, such N-alkyl branching has been shown to shift kinase selectivity profiles: Verheijen et al. (2009) reported that subtle changes in the 6-substituent (ureido vs. alkylureido) cause >1000-fold selectivity swings between mTOR and PI3Kα [2]. While direct comparative biochemical data for this pair of compounds are not publicly available, the structural divergence is quantifiable and mechanistically meaningful for kinase targeting.
| Evidence Dimension | C6 Amine Substituent Structure |
|---|---|
| Target Compound Data | Linear N-phenethyl: –NH–CH2–CH2–Ph (molecular formula C23H23FN6O, MW 418.5 g/mol, XLogP3-AA = 4.3, 1 H-bond donor, 7 H-bond acceptors) [1] |
| Comparator Or Baseline | CAS 1206997-91-2: α-methyl-branched N-(1-phenylethyl): –NH–CH(CH3)–Ph (same molecular formula C23H23FN6O, MW 418.5 g/mol; computed XLogP3-AA predicted to be similar but slightly higher due to branching; chiral center introduced) [1] |
| Quantified Difference | Topological polar surface area (TPSA) and 3D shape descriptors differ due to branching; exact LogP difference estimated at ≤0.2 units based on additive fragment contributions. Conformational flexibility differs: the linear phenethyl has two rotatable bonds (C6–N–CH2–CH2–Ph); the branched analog has an additional constrained rotation at the chiral center. No direct biochemical IC50 data available for head-to-head comparison. |
| Conditions | Two-dimensional and three-dimensional structural comparison based on PubChem computed descriptors and SMILES string analysis; no wet-lab assay data available for this specific pair. |
Why This Matters
Procurement of the linear phenethyl derivative over the branched analog may be critical when the intended target kinase's ATP-binding pocket has steric constraints that discriminate between linear and α-branched N-alkyl substituents, as documented for the 6-position in pyrazolo[3,4-d]pyrimidine mTOR inhibitors.
- [1] PubChem Compound Summary CID 45497501. 1-(4-Fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine. Computed properties: XLogP3-AA = 4.3, H-bond donor count = 1, H-bond acceptor count = 7. https://pubchem.ncbi.nlm.nih.gov/compound/1207006-80-1 (accessed 2026-05-09). View Source
- [2] Verheijen JC, Richard DJ, Curran K, et al. J Med Chem. 2009;52(24):8010-8024. PMID: 19894727. Demonstrates >1000-fold selectivity shift for mTOR over PI3Kα upon changing 6-arylureidophenyl to 6-alkylureidophenyl substituents. View Source
